molecular formula C8Cl4N2 B049079 Tetrachloroterephthalonitrile CAS No. 1897-41-2

Tetrachloroterephthalonitrile

Cat. No.: B049079
CAS No.: 1897-41-2
M. Wt: 265.9 g/mol
InChI Key: TXRVDQMSXQKAPG-UHFFFAOYSA-N
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Description

Tetrachloroterephthalonitrile is an organic compound with the chemical formula C8Cl4N2. It is a dinitrile derivative and an isomer of chloranil. This compound is known for its unique properties and applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroterephthalonitrile can be synthesized through several methods:

Industrial Production Methods: Continuous production methods have been developed to improve the efficiency and quality of this compound. These methods address issues such as temperature sensitivity and product quality .

Chemical Reactions Analysis

Types of Reactions: Tetrachloroterephthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloroterephthalic acid, while reduction can produce tetrachloroterephthalamine .

Mechanism of Action

The mechanism of action of tetrachloroterephthalonitrile involves its interaction with molecular targets through halogen bonds. These interactions can influence the physical and chemical properties of the compound, making it useful in various applications. The pathways involved in these interactions are studied using techniques such as nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) .

Comparison with Similar Compounds

  • Tetrafluoroterephthalonitrile
  • Tetrachlorophthalonitrile
  • Terephthalonitrile
  • Isophthalonitrile

Comparison: Tetrachloroterephthalonitrile is unique due to its specific halogen bonds, which provide distinct properties compared to its analogues. For instance, tetrafluoroterephthalonitrile has fluorine atoms instead of chlorine, resulting in different reactivity and applications .

Properties

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRVDQMSXQKAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172385
Record name p-Phthalodinitrile, tetrachloro-
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Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897-41-2
Record name Tetrachloroterephthalonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phthalodinitrile, tetrachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phthalodinitrile, tetrachloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dicyano-2,3,5,6-tetra-chloro-benzene
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Record name Tetrachloroterephthalonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is tetrachloroterephthalonitrile primarily used for in scientific research?

A1: this compound is frequently employed as a building block in the synthesis of diverse organic compounds, particularly those with potential applications in materials science and organic electronics. For example, it serves as a precursor for synthesizing polymers of intrinsic microporosity (PIMs) like PIM-1. [] Additionally, it is used in the creation of novel organic cocrystals exhibiting elastic properties and controllable cutting post-process abilities. []

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is an aromatic compound with the molecular formula C8Cl4N2. Its structure consists of a benzene ring with two nitrile (-CN) groups and four chlorine (-Cl) atoms attached. This arrangement leads to a molecular weight of 265.90 g/mol. [, ] While specific spectroscopic data is not provided in the abstracts, the presence of characteristic functional groups like nitrile and aromatic C-Cl bonds would be evident in techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Q3: How does the structure of this compound relate to its reactivity?

A3: The presence of four chlorine atoms on the benzene ring makes this compound susceptible to nucleophilic aromatic substitution reactions. This reactivity is key to its use in the synthesis of various derivatives. For instance, it reacts with methyl 2-mercaptoacetate to form a linear benzo[b]dithiophene (BDT) structure, showcasing its potential in optoelectronic applications. [] Moreover, its reaction with 3a,6a-diaza-1,4-diphosphapentalenes (DDPs) highlights its dual reactivity as both a π-acceptor and an electrophile in nucleophilic aromatic substitution. []

Q4: Are there any studies on the environmental impact of this compound?

A4: While the provided abstracts don't directly address the environmental impact of this compound, one study mentions its use in inducing a bacterial species (Rhodococcus sp.) for the biotransformation of related dinitriles into terephthalic acid and isophthalic acid derivatives. [, ] This finding suggests a potential avenue for bioremediation strategies, but further research is needed to understand its degradation pathways and ecological consequences.

Q5: Can this compound be synthesized through alternative routes?

A5: Yes, one abstract describes a new method for preparing this compound. [] Although specific details of the synthesis are not provided, this suggests ongoing efforts to optimize its production and explore potentially more cost-effective and environmentally friendly synthetic approaches.

Q6: What is the significance of studying the properties of materials derived from this compound?

A6: Research on materials derived from this compound, such as PIMs, is essential due to their potential applications. For instance, PIM-1 exhibits intrinsic microporosity, making it promising for gas separation and storage. [] Understanding how different synthetic routes, purification techniques, and modifications affect the properties of these materials, including gas sorption behavior, is crucial for tailoring them for specific applications. []

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